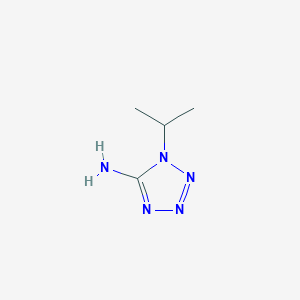

1-(Propan-2-yl)-1h-tetrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yltetrazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-3(2)9-4(5)6-7-8-9/h3H,1-2H3,(H2,5,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZTYGNWUNKTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867720 | |

| Record name | 1-(Propan-2-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-29-1 | |

| Record name | NSC11108 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 1 Propan 2 Yl 1h Tetrazol 5 Amine and Its Derivatives

Established Synthetic Routes to N-Alkyl-5-aminotetrazoles

The synthesis of N-alkyl-5-aminotetrazoles is a well-established area of organic chemistry, driven by the broad applicability of these compounds in medicinal chemistry and materials science. mdpi.com Several general strategies have been developed, each with its own advantages and limitations. These methods primarily involve the formation of the tetrazole ring from acyclic precursors or the modification of a pre-existing tetrazole scaffold.

Cycloaddition Reactions Involving Nitriles and Azides

A cornerstone of tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.net This powerful transformation allows for the direct construction of the tetrazole ring from readily available starting materials. In the context of N-alkyl-5-aminotetrazoles, this can be approached in a few ways. One common method involves the reaction of an organic azide with a cyanamide (B42294) derivative. The azide serves as the 1,3-dipole, and the nitrile group of the cyanamide acts as the dipolarophile. nih.gov The reaction is often facilitated by a catalyst to enhance the rate and regioselectivity. organic-chemistry.org

Various catalysts have been explored for this transformation, including metal-based systems and, more recently, organocatalysts. organic-chemistry.org For instance, the use of a dialkyltin oxide-trimethylsilyl azide system can activate the nitrile substrate, though the catalyst can be difficult to recover. organic-chemistry.org An alternative, more environmentally benign approach utilizes an in-situ generated organocatalyst from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride, which has shown high reactivity and yields under microwave heating. organic-chemistry.org

The general scheme for this cycloaddition is as follows:

R-N₃ + R'-C≡N → 1-Substituted-5-R'-tetrazole

This method provides a direct and versatile route to a wide array of substituted tetrazoles. The choice of the R group on the azide and the R' group on the nitrile dictates the final substitution pattern of the tetrazole ring.

Ring-Closing Reactions for Tetrazole Formation

An alternative to cycloaddition is the formation of the tetrazole ring through intramolecular cyclization, or ring-closing reactions. This approach typically starts with a linear precursor that already contains the necessary nitrogen atoms and the carbon atom that will become C5 of the tetrazole ring.

A common strategy involves the use of aminoguanidine (B1677879) derivatives. For example, aminoguanidine can be diazotized with nitrous acid to form a highly reactive intermediate, which then undergoes cyclization to form 5-aminotetrazole (B145819). youtube.comyoutube.com The subsequent alkylation of the tetrazole ring, as discussed in the next section, can then be used to introduce the desired N-alkyl group.

Another ring-closing strategy involves the reaction of isothiocyanates with sodium azide. This reaction proceeds through a thiourea (B124793) intermediate, which upon treatment with a desulfurizing agent and subsequent cyclization, yields the corresponding aminotetrazole.

These ring-closing methods offer an alternative pathway to the tetrazole core, often utilizing different starting materials and reaction conditions compared to cycloaddition strategies.

Derivatization of Precursor Aminotetrazoles (e.g., Alkylation)

The alkylation of a pre-formed 5-aminotetrazole ring is a widely used and versatile method for the synthesis of N-alkyl-5-aminotetrazoles. acs.org 5-Aminotetrazole exists in tautomeric forms, and its anion is a nucleophile that can react with various alkylating agents. mdpi.comresearchgate.net

The reaction typically involves deprotonating the 5-aminotetrazole with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the tetrazolate anion. mdpi.comacs.org This anion is then reacted with an alkyl halide (e.g., isopropyl bromide) or another electrophilic alkylating agent to introduce the alkyl group onto one of the ring nitrogen atoms. mdpi.com

A significant challenge in this approach is controlling the regioselectivity of the alkylation. The tetrazolate anion has multiple nucleophilic nitrogen atoms, and alkylation can potentially occur at the N1 or N2 positions of the tetrazole ring, as well as on the exocyclic amino group. mdpi.com The ratio of the resulting N1 and N2 isomers often depends on the reaction conditions, including the solvent, temperature, and the nature of the alkylating agent and counter-ion. nih.gov For instance, a study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole showed the formation of two regioisomers, with the product ratio influenced by the reaction conditions. mdpi.com

Targeted Synthesis of 1-(Propan-2-yl)-1H-tetrazol-5-amine

The specific synthesis of this compound can be achieved by applying the general principles outlined above. A common and practical approach involves the alkylation of 5-aminotetrazole with an isopropylating agent.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired 1-isopropyl isomer. Key parameters that are often investigated include the choice of base, solvent, temperature, and the nature of the isopropylating agent.

For example, a typical procedure might involve the reaction of 5-aminotetrazole with 2-bromopropane (B125204) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.net The reaction temperature is often elevated to facilitate the reaction.

| Parameter | Condition | Rationale |

| Starting Material | 5-Aminotetrazole | Readily available precursor. nih.govnist.gov |

| Alkylating Agent | 2-Bromopropane or Isopropyl Iodide | Provides the isopropyl group. |

| Base | Potassium Carbonate, Sodium Hydride | Deprotonates the tetrazole ring for nucleophilic attack. |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents that facilitate SN2 reactions. researchgate.net |

| Temperature | Room Temperature to Reflux | To overcome the activation energy of the reaction. |

Researchers often perform a series of experiments to determine the optimal combination of these parameters. For instance, screening different bases and solvents can significantly impact the yield and the ratio of N1 to N2 isomers. Studies on related tetrazole syntheses have shown that the choice of solvent can influence the reaction time and yield. researchgate.net

Isolation and Purification Techniques

Following the reaction, a workup procedure is necessary to isolate the crude product. This typically involves quenching the reaction, extracting the product into an organic solvent, and washing to remove inorganic salts and other impurities.

The crude product, which may be a mixture of this compound and the corresponding N2-isomer, requires purification to obtain the desired compound in high purity. Common purification techniques include:

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly. The desired isomer, being less soluble at lower temperatures, will crystallize out, leaving the impurities and the other isomer in the solution. The choice of solvent is critical for successful recrystallization.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). The crude mixture is loaded onto a column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The different components of the mixture travel down the column at different rates and can be collected as separate fractions. This method is highly effective for separating isomers. growingscience.com

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination. nih.gov

Synthesis of Analogues and Derivatives of this compound

The synthesis of derivatives of this compound allows for the systematic exploration of its chemical space and the development of new compounds with tailored properties. Key strategies focus on the modification of the exocyclic amino group and the N-substituent, as well as the use of efficient multicomponent reactions.

Strategies for Functionalization at the Exocyclic Amino Group

The exocyclic amino group at the C5 position of the tetrazole ring serves as a prime site for introducing structural diversity. Common functionalization strategies include acylation and alkylation.

Acylation: The amino group of 1-alkyl-5-aminotetrazoles can be readily acylated using various acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the hydrogen halide formed as a byproduct. The resulting N-acyltetrazoles are valuable intermediates for further transformations.

Alkylation: The alkylation of the exocyclic amino group can be more complex due to the potential for alkylation at the nitrogen atoms of the tetrazole ring. mdpi.com However, by carefully selecting the reaction conditions, including the base and solvent, selective N-alkylation of the amino group can be achieved. For instance, the reaction of 5-aminotetrazoles with alkyl halides in the presence of a suitable base can yield the corresponding N-alkylated products. One reported method for the synthesis of 1-substituted 5-aminotetrazoles involves the reaction of cyanogen (B1215507) azide with primary amines, which proceeds through an imidoyl azide intermediate. nih.gov

Modifications on the N-Substituent (Propan-2-yl)

Direct modification of the N-propan-2-yl group after the formation of the tetrazole ring is synthetically challenging due to the stability of the N-C bond. Therefore, the common strategy for introducing diversity at this position is to utilize different primary amines during the initial synthesis of the tetrazole ring. For example, a variety of 1-substituted-1H-tetrazoles can be synthesized from a range of amines, triethyl orthoformate, and sodium azide. researchgate.net This approach allows for the incorporation of a wide array of N-substituents, thereby creating a library of analogues of this compound.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and step economy. The Ugi and Passerini reactions are prominent examples of MCRs that have been successfully applied to the synthesis of tetrazole derivatives. researchgate.netjmcs.org.mxmdpi.comrsc.orgnih.govrsc.orgnih.govnih.govscilit.combeilstein-journals.orgresearchgate.netnih.govresearchgate.netmdpi.com

Ugi-Azide Reaction: The Ugi-azide four-component reaction (UA-4CR) is a powerful tool for the synthesis of 1,5-disubstituted tetrazoles. researchgate.netmdpi.comnih.govnih.govnih.govbeilstein-journals.orgnih.govresearchgate.netmdpi.com This reaction typically involves an aldehyde, an amine (such as isopropylamine), an isocyanide, and an azide source (like trimethylsilyl azide). The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and azide to form the tetrazole ring. This one-pot synthesis allows for the rapid generation of diverse tetrazole libraries. researchgate.netjmcs.org.mxmdpi.comnih.govnih.govnih.govbeilstein-journals.orgnih.govresearchgate.netmdpi.com

Passerini-Azide Reaction: The Passerini-azide three-component reaction (PA-3CR) involves the reaction of an isocyanide, an aldehyde or ketone, and hydrazoic acid (often generated in situ from an azide salt). rsc.orgrsc.orgscilit.com This reaction leads to the formation of α-acyloxy amides, and when an azide is used in place of a carboxylic acid, it can be adapted to produce tetrazole derivatives. The use of isopropyl isocyanide in a Passerini-type reaction would lead to derivatives with the desired N-propan-2-yl substituent.

| Reaction Type | Reactants | Product Type | Key Features |

| Ugi-Azide | Aldehyde, Isopropylamine, Isocyanide, Azide | 1,5-Disubstituted Tetrazole | High convergence, diversity-oriented. researchgate.netmdpi.comnih.govnih.govnih.govbeilstein-journals.orgnih.govresearchgate.netmdpi.com |

| Passerini-Azide | Isopropyl isocyanide, Aldehyde/Ketone, Azide | 1,5-Disubstituted Tetrazole | Forms α-acyloxy amide analogues. rsc.orgrsc.orgscilit.com |

Green Chemistry Principles in Tetrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of tetrazoles to minimize environmental impact and enhance safety. Key aspects include the use of greener solvents, catalysts, and energy sources.

Green Solvents: Traditional organic solvents are often being replaced with more environmentally benign alternatives such as water, ionic liquids, or even solvent-free conditions. rsc.org Water is a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability. Reactions in aqueous micelles have also been shown to be effective for the synthesis of 1,5-disubstituted tetrazoles.

Catalysis: The use of heterogeneous catalysts, particularly nanomaterials, is a significant advancement in the green synthesis of tetrazoles. researchgate.net Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity, and can be easily recovered and reused, which reduces waste and cost. For example, silver-doped ZnO nanorods have been used as photocatalysts for the synthesis of 1,5-disubstituted tetrazoles. researchgate.net

Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com These alternative energy sources can contribute to more energy-efficient synthetic processes.

| Green Approach | Example | Advantages |

| Green Solvents | Water, Ionic Liquids | Reduced toxicity and environmental impact. rsc.org |

| Nanocatalysis | Ag/ZnO nanorods | High efficiency, reusability, mild reaction conditions. researchgate.net |

| Alternative Energy | Microwave, Ultrasound | Faster reactions, higher yields, energy efficiency. mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 1 Propan 2 Yl 1h Tetrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments and Analysis

For 1-(Propan-2-yl)-1H-tetrazol-5-amine, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the isopropyl group and the amine protons. The isopropyl group would feature a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The chemical shift of the methine proton would be further downfield due to its proximity to the nitrogen-rich tetrazole ring. The amine (NH₂) protons would likely appear as a broad singlet. However, no experimentally verified ¹H-NMR data, including specific chemical shifts (δ), coupling constants (J), and multiplicities for this compound, are available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Characterization

The ¹³C-NMR spectrum would be expected to display three distinct signals: one for the quaternary carbon of the tetrazole ring (C5), one for the methine carbon of the isopropyl group, and one for the two equivalent methyl carbons. The C5 carbon, being part of the heterocyclic ring and bonded to three nitrogen atoms and an amino group, would resonate at a significantly downfield position. beilstein-journals.org As with the proton NMR data, specific, experimentally determined ¹³C-NMR chemical shifts for this compound are not documented in the available scientific databases.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure of this compound. A COSY spectrum would definitively show the coupling between the methine proton and the methyl protons of the isopropyl group. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the one-dimensional spectra. Regrettably, no studies employing 2D NMR techniques for this specific compound have been found.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides crucial information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is anticipated to show characteristic absorption bands for the N-H, C-H, C=N, and N=N bonds. The N-H stretching vibrations of the primary amine group would typically appear as one or two bands in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the isopropyl group would be observed around 2850-3000 cm⁻¹. The tetrazole ring itself would exhibit a series of complex vibrations, including C=N and N=N stretching, in the fingerprint region (below 1650 cm⁻¹). growingscience.com While FTIR data for numerous tetrazole derivatives are available, a specific, analyzed spectrum for this compound is not present in the accessible literature.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FTIR data. The symmetric vibrations of the tetrazole ring are expected to produce strong Raman signals. However, a search of the available literature and spectral databases yielded no Raman spectroscopic data for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption characteristics of this compound are determined by the chromophoric systems present in the molecule: the tetrazole ring and the exocyclic amino group.

The primary chromophores in this compound are the tetrazole ring, an aromatic heterocyclic system, and the amino (-NH₂) group, which acts as an auxochrome. Unsubstituted tetrazole itself primarily absorbs in the vacuum UV region, with a maximum below 200 nm. ajol.info The presence of substituents significantly influences the electronic transitions. For 5-aminotetrazole (B145819) derivatives, the absorption maxima are shifted to longer wavelengths. For instance, Schiff bases of 5-aminotetrazole have shown absorption maxima around 245 nm. ajol.info Similarly, other substituted 5-aminotetrazoles exhibit absorption maxima near 250 nm. uc.pt

The electronic spectrum is expected to be characterized by π → π* transitions associated with the aromatic tetrazole ring and n → π* transitions involving the non-bonding electrons of the nitrogen atoms and the amino group. The amino group, being an electron-donating group attached to the tetrazole ring, can engage in intramolecular charge transfer (ICT) transitions, which are often sensitive to solvent polarity. rsc.org While specific experimental spectra for this compound are not widely published, the primary absorption band is anticipated in the UV region, consistent with related N-alkyl-5-aminotetrazole structures.

The electronic transitions observed in the UV-Vis spectrum can be rationalized using molecular orbital (MO) theory. Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), provide insight into the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comaps.org

For many tetrazole derivatives, the main electronic absorption band corresponds to a transition from the HOMO to the LUMO. rsc.org In push-pull tetrazole systems, these transitions are described as intramolecular charge transfer (ICT) events, where electron density moves from a donor part of the molecule (related to the HOMO) to an acceptor part (related to the LUMO). rsc.org In this compound, the HOMO is expected to have significant contributions from the p-orbitals of the amino group and the tetrazole ring nitrogens, while the LUMO would be a π* orbital of the tetrazole ring. The energy difference between these orbitals, the HOMO-LUMO gap, dictates the wavelength of the lowest energy absorption band. DFT studies on related 5-methyltetrazole (B45412) have been used to successfully assign its photoelectron spectra and study its tautomeric populations. researchgate.net Such computational approaches would be invaluable for a precise assignment of the electronic transitions in this compound.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available in crystallographic databases, data from closely related structures provide significant insight. For example, the crystal structure of 1-Isopropylideneamino-1H-tetrazol-5-amine , a compound with a similar substitution pattern, has been determined. nih.gov This related compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The tetrazole ring in this structure is nearly planar. nih.gov It is highly probable that this compound would also adopt a planar tetrazole ring conformation.

The table below presents the crystallographic data for the related compound, 1-Isopropylideneamino-1H-tetrazol-5-amine. nih.gov

| Parameter | Value |

| Chemical Formula | C₄H₈N₆ |

| Molecular Weight | 140.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.488(2) |

| b (Å) | 7.4238(19) |

| c (Å) | 11.997(3) |

| β (°) | 97.145(3) |

| Volume (ų) | 661.7(3) |

| Z | 4 |

| Temperature (K) | 93 |

Note: Data is for the related compound 1-Isopropylideneamino-1H-tetrazol-5-amine.

In the solid state, molecules of substituted 5-aminotetrazoles are held together by a network of intermolecular forces. Hydrogen bonds are particularly important. The amino group (-NH₂) can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. nih.gov

In the crystal structure of the related compound 1-Isopropylideneamino-1H-tetrazol-5-amine, molecules are linked by intermolecular N—H···N hydrogen bonds, forming a three-dimensional network. nih.gov Additionally, offset face-to-face π-π stacking interactions are observed between parallel tetrazole rings, with a centroid-centroid distance of 3.4663(11) Å, which further stabilizes the crystal packing. nih.gov Similar interactions, dominated by hydrogen bonding involving the amino group and the tetrazole nitrogens, would be expected to govern the crystal structure of this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a crucial technique for confirming the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns under ionization. For this compound (C₄H₉N₅), the calculated molecular weight is 127.15 g/mol .

The fragmentation of 5-substituted-1H-tetrazoles upon ionization is well-characterized. In positive-ion mode electrospray ionization (ESI) or electron impact (EI) mass spectrometry, the most characteristic fragmentation pathway involves the ring-opening of the protonated tetrazole followed by the neutral loss of hydrazoic acid (HN₃, 43 Da). lifesciencesite.com Another common fragmentation for tetrazoles is the loss of a nitrogen molecule (N₂, 28 Da). lifesciencesite.comnih.gov

For this compound, the fragmentation would likely proceed via several key steps:

Formation of the molecular ion [M]⁺• or the protonated molecule [M+H]⁺ at m/z 127 or 128, respectively.

Loss of HN₃: The protonated molecular ion undergoes cleavage of the tetrazole ring to eliminate a neutral HN₃ molecule, resulting in a fragment ion at m/z 85.

Fragmentation of the Isopropyl Group: Alpha-cleavage next to the nitrogen atom of the amine is a common pathway for alkylamines. libretexts.org This could lead to the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group, yielding a fragment at m/z 112. Subsequent loss of propene (C₃H₆, 42 Da) from the molecular ion would result in a fragment at m/z 85, corresponding to the aminotetrazole cation.

A proposed fragmentation pathway and the corresponding expected m/z values are detailed in the table below.

| Proposed Fragment Ion | Structure / Neutral Loss | Expected m/z |

| [M+H]⁺ | [C₄H₁₀N₅]⁺ | 128 |

| [M]⁺• | [C₄H₉N₅]⁺• | 127 |

| [M-CH₃]⁺ | Loss of •CH₃ | 112 |

| [M+H-HN₃]⁺ | Loss of HN₃ | 85 |

| [C₃H₇]⁺ | Isopropyl cation | 43 |

| [M-N₂]⁺• | Loss of N₂ | 99 |

Theoretical and Computational Investigations of 1 Propan 2 Yl 1h Tetrazol 5 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical investigation of tetrazole derivatives. researchgate.net It allows for the accurate calculation of molecular properties, offering a deeper understanding of their behavior at the atomic level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For 1-(propan-2-yl)-1H-tetrazol-5-amine, this involves finding the minimum energy conformation by exploring the rotational possibilities around the single bonds, particularly the bond connecting the isopropyl group to the tetrazole ring.

| Parameter | Description | Significance |

| Dihedral Angle | The angle between the plane of the tetrazole ring and the plane defined by the C-N bond to the isopropyl group and two adjacent atoms. | Determines the rotational orientation of the isopropyl group and influences steric interactions. |

| Bond Lengths | The distances between bonded atoms within the molecule. | Provides insight into the strength and nature of the chemical bonds. |

| Bond Angles | The angles formed by three consecutive bonded atoms. | Defines the local geometry around each atom and contributes to the overall molecular shape. |

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

In tetrazole derivatives, the HOMO is often localized on the electron-rich nitrogen atoms of the tetrazole ring and the amino group, making these sites susceptible to electrophilic attack. researchgate.netnih.gov Conversely, the LUMO is typically distributed over the tetrazole ring, indicating its ability to accept electrons. researchgate.netnih.gov The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. researchgate.net DFT calculations at levels such as B3LYP/6-311++G** are commonly employed to accurately determine these orbital energies and the resulting energy gap. researchgate.net

| Orbital | Description | Significance |

| HOMO | The highest energy molecular orbital that is occupied by electrons. | Represents the ability to donate electrons; associated with regions of high electron density. |

| LUMO | The lowest energy molecular orbital that is unoccupied by electrons. | Represents the ability to accept electrons; indicates sites for nucleophilic attack. |

| Energy Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. A larger gap suggests higher stability. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.

For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the tetrazole ring and the lone pair of the amino group, highlighting these as sites for hydrogen bonding and electrophilic attack. nih.gov The hydrogen atoms of the amino group and the isopropyl group would exhibit positive potential (typically colored blue), indicating their susceptibility to nucleophilic attack. This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the biological activity and crystal packing of tetrazole derivatives. nih.gov

Tautomerism and Isomerization Studies

Tautomerism is a significant phenomenon in tetrazole chemistry, influencing the chemical and physical properties of these compounds. researchgate.net For 5-aminotetrazoles, the potential for different tautomeric forms adds a layer of complexity to their behavior.

Investigation of Stable Tautomeric Forms (e.g., amino-imino tautomerization)

In the case of this compound, the primary tautomerism to consider is the amino-imino tautomerism. This involves the migration of a proton from the amino group to one of the nitrogen atoms of the tetrazole ring, resulting in an imino tautomer.

1H-amino tautomer: This is the form where the amino group is present as -NH2.

Imino tautomers: Several imino forms are possible, depending on which ring nitrogen atom accepts the proton. For instance, a proton shift to the N4 position would result in an imino group (=NH) and a double bond between C5 and the exocyclic nitrogen.

Computational studies on related 5-aminotetrazoles have shown that the amino tautomer is generally the more stable form. nih.govwikipedia.org The relative stability of these tautomers can be influenced by the substituent at the N1 position (the isopropyl group in this case) and the surrounding environment (e.g., solvent polarity). nih.govresearchgate.net DFT calculations are essential for determining the relative energies of these tautomers and predicting the predominant form under different conditions.

Energy Barriers and Mechanisms of Tautomeric Interconversion

The interconversion between tautomers is not instantaneous and requires surmounting an energy barrier. Computational studies can elucidate the transition states and the energy profiles for these tautomeric shifts. Understanding these energy barriers is crucial for predicting the kinetics of tautomerization and whether different tautomers can be isolated or if they exist in a rapid equilibrium. The mechanism of interconversion often involves intramolecular or intermolecular proton transfer. The presence of protic solvents can facilitate this process by acting as a proton shuttle.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be instrumental in the characterization of novel compounds and in the interpretation of experimental data. Density Functional Theory (DFT) is a primary method used for these predictions.

The initial step in predicting spectroscopic parameters involves the optimization of the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Following geometry optimization, frequency calculations are performed to predict the Infrared (IR) spectrum and to confirm that the optimized structure corresponds to a true energy minimum.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

For the prediction of the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations are employed. These calculations provide information about the electronic transitions, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax).

The accuracy of these computational predictions is highly dependent on the chosen level of theory and the solvent model used to simulate the experimental conditions. Validation of the computational model is achieved by comparing the predicted spectra with experimentally obtained data. Discrepancies between the predicted and experimental data can provide insights into the specific molecular environment and intermolecular interactions.

Table 1: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (ppm) | ||

| -CH (isopropyl) | Calculated Shift | Measured Shift |

| -CH₃ (isopropyl) | Calculated Shift | Measured Shift |

| -NH₂ | Calculated Shift | Measured Shift |

| ¹³C NMR (ppm) | ||

| C5 (tetrazole) | Calculated Shift | Measured Shift |

| -CH (isopropyl) | Calculated Shift | Measured Shift |

| -CH₃ (isopropyl) | Calculated Shift | Measured Shift |

| IR (cm⁻¹) | ||

| N-H stretch | Calculated Frequency | Measured Frequency |

| C-H stretch | Calculated Frequency | Measured Frequency |

| N=N stretch | Calculated Frequency | Measured Frequency |

| UV-Vis (nm) | ||

| λmax | Calculated Wavelength | Measured Wavelength |

Note: This table is illustrative. Specific values would be populated from actual computational and experimental studies.

Reaction Mechanism Elucidation and Energy Landscape Mapping

Computational chemistry is a pivotal tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, theoretical studies could explore various reactions, such as its synthesis, decomposition, or functionalization.

To map the energy landscape of a reaction, the geometries of reactants, products, and any intermediates are optimized. Transition state (TS) structures, which represent the highest energy point along the reaction coordinate, are located using specialized algorithms. A key feature of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. The Intrinsic Reaction Coordinate (IRC) method can then be used to confirm that the identified transition state connects the desired reactants and products.

For instance, in the context of the synthesis of this compound, computational methods could be used to model the key bond-forming steps and identify the associated transition states, providing a detailed atomistic picture of the reaction pathway.

Once the stationary points on the potential energy surface (reactants, products, transition states) have been identified, their energies can be used to calculate important thermodynamic and kinetic parameters. The enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG) can be determined from the differences in the calculated energies of the products and reactants.

The activation energy (Ea) of a reaction is calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate using transition state theory. The Arrhenius equation can then be used to describe the temperature dependence of the reaction rate.

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Parameters for a Reaction of this compound

| Parameter | Calculated Value | Unit |

| Enthalpy of Reaction (ΔH) | Value | kJ/mol |

| Gibbs Free Energy of Reaction (ΔG) | Value | kJ/mol |

| Activation Energy (Ea) | Value | kJ/mol |

| Rate Constant (k) at 298 K | Value | s⁻¹ |

Note: This table is illustrative and would be populated with data from specific reaction studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

For a molecule like this compound, MD simulations can reveal the accessible conformations of the isopropyl group relative to the tetrazole ring. By simulating the molecule in a box of solvent molecules (e.g., water, DMSO), the influence of the solvent on the conformational preferences and the dynamics of the solute can be investigated.

These simulations can also provide information on the solvation structure, including the formation of hydrogen bonds between the amine and tetrazole nitrogen atoms with solvent molecules. The analysis of radial distribution functions from the MD trajectory can quantify these interactions. Such studies are crucial for understanding the behavior of the molecule in solution, which is relevant for its application in various chemical and biological contexts.

Reactivity and Mechanistic Investigations of the Tetrazole Ring System

Thermal Stability and Decomposition Mechanisms

The thermal behavior of tetrazoles is of significant interest, particularly for derivatives used as gas-generating agents or energetic materials. The high nitrogen content of the tetrazole ring predisposes it to decomposition pathways that release large amounts of energy and gaseous products, primarily molecular nitrogen (N₂). For N-substituted tetrazoles, the decomposition mechanism is believed to commence with the cleavage of the tetrazole ring itself. researchgate.net

** The thermal decomposition of 1-substituted tetrazoles is generally understood to proceed via the direct elimination of a molecule of nitrogen from the tetrazole ring, bypassing the isomerization to an azidoimine that is characteristic of C-substituted tetrazoles. researchgate.netcanada.ca Theoretical studies on the closely related 5-aminotetrazole (B145819) have concluded that N₂ elimination is the predominant unimolecular channel for decomposition. canada.ca

For 1-(propan-2-yl)-1h-tetrazol-5-amine, the primary decomposition pathway is expected to follow this pattern, leading to the extrusion of N₂ and the formation of a highly reactive intermediate. The isopropyl group at the N1 position is anticipated to remain bonded to its nitrogen atom during the initial fragmentation of the heterocycle.

The thermal stability of tetrazole derivatives is highly dependent on temperature and the surrounding chemical environment. Studies on various tetrazole compounds show that decomposition temperatures can vary widely. For instance, salts of some tetrazole derivatives exhibit decomposition onsets between 216–299°C, while 5-aminotetrazole begins to decompose near 200°C. nih.govnih.gov The presence of certain materials, such as metal oxides, can act as catalysts, significantly lowering the decomposition temperature of tetrazole-based formulations.

For this compound, the bulky and electron-donating isopropyl group may influence its thermal stability compared to analogues with smaller substituents like a methyl group. The steric bulk could provide a degree of kinetic stability, while its electronic effects might modulate the ease with which the tetrazole ring fragments. It is established that higher heating rates can lead to an increase in the observed decomposition temperature for these types of energetic materials. researchgate.net

The initial extrusion of N₂ from a 1,5-disubstituted tetrazole is postulated to generate a reactive imidoylnitrene intermediate. uc.pt This intermediate can then undergo further reactions or rearrangements to yield more stable final products. In studies of related aminotetrazoles, decomposition products can include hydrazoic acid (HN₃) and various cyanamide (B42294) derivatives. researchgate.netnist.gov The specific nature of the N1-substituent plays a crucial role in determining the final product distribution.

Based on the decomposition mechanisms of analogous compounds, the thermal degradation of this compound would likely proceed through the intermediates and final products summarized in the table below.

| Stage | Species Type | Predicted Chemical Species |

| Reactant | 1,5-Disubstituted Tetrazole | This compound |

| Initial Fragmentation | Products | Imidoylnitrene Intermediate + Molecular Nitrogen (N₂) |

| Final Products | Stable Molecules | Isopropylcyanamide derivatives, other small molecules |

This table is based on established decomposition pathways for the class of 1-substituted-5-aminotetrazoles.

Photochemical Reactivity and Stability

The study of how UV light affects tetrazole derivatives reveals alternative decomposition pathways that are distinct from thermal processes. These reactions often proceed at lower temperatures and can be controlled by the specific wavelength of light used. acs.org

Research on 1-methyl-5-aminotetrazole (B134227), a close analogue of the title compound, provides significant insight into the expected photochemical behavior. nih.govacs.org Upon UV irradiation, 1,5-disubstituted tetrazoles undergo cleavage of the ring with the extrusion of molecular nitrogen. uc.pt This process is believed to occur via distinct mechanistic steps that are highly influenced by the substitution pattern on the tetrazole ring. nih.gov

For 1-substituted-5-aminotetrazoles, two competing pathways have been identified:

Direct Carbodiimide Formation: The initial photoextrusion of N₂ can lead to an imidoylnitrene intermediate, which then rapidly rearranges into a stable carbodiimide. uc.pt

Diazirine Intermediate Pathway: An alternative pathway involves the formation of a diazirine intermediate. This highly strained, three-membered ring is itself photochemically active and can subsequently convert into the same carbodiimide. nih.govacs.org

A novel reaction pathway observed specifically for 1-methyl-5-aminotetrazole involves the formation of an amino cyanamide, highlighting how the N1-substitution pattern directs the reaction course. nih.govacs.org

The expected photochemical products for this compound are outlined in the following table.

| Intermediate/Product | Chemical Class | Formation Pathway | Reference Analogue |

| Imidoylnitrene | Reactive Intermediate | Direct photoextrusion of N₂ | 1-Methyl-5-aminotetrazole |

| Diazirine | Reactive Intermediate | Ring rearrangement post-excitation | 1-Methyl-5-aminotetrazole |

| 1-Amino-3-isopropylcarbodiimide | Carbodiimide | Rearrangement of imidoylnitrene or diazirine | 1-Methyl-5-aminotetrazole |

| Amino-isopropyl-cyanamide | Cyanamide | Unique pathway for 1-substituted isomers | 1-Methyl-5-aminotetrazole |

This table extrapolates findings from the photochemical study of 1-methyl-5-aminotetrazole to its isopropyl analogue. nih.govuc.ptacs.org

The substitution pattern on the tetrazole ring is a critical determinant of its photochemical reactivity and stability. nih.gov Studies comparing 1-methyl-5-aminotetrazole with its 2-methyl isomer show marked differences in their reaction pathways and photoproducts. acs.org For instance, the formation of a nitrile imine intermediate is observed exclusively from the 2-substituted isomer, while the amino cyanamide is characteristic of the 1-substituted isomer. nih.govacs.org

This demonstrates that the placement of the alkyl group (at N1 or N2) fundamentally alters the electronic structure of the molecule and the way it fragments upon absorbing UV light. The propan-2-yl group in this compound, being an N1-substituent, would direct its photochemistry along the pathways established for 1-substituted tetrazoles, leading to products like carbodiimides and cyanamides rather than nitrile imines. nih.govuc.pt Furthermore, electron-withdrawing groups attached to the tetrazole system have been shown to have a photo-stabilizing effect, suggesting that the electron-donating nature of the isopropyl group may influence the quantum yield and rate of photodegradation. uc.pt

Electrophilic and Nucleophilic Reactions of the Tetrazole Core

The tetrazole ring possesses a distinct reactivity profile, characterized by its aromaticity and electron-accepting nature, the latter of which is amplified upon protonation. bohrium.com This inherent electronic property governs its interactions with both electrophiles and nucleophiles.

The tetrazole core of this compound contains several nucleophilic centers, primarily the ring nitrogen atoms. researchgate.netclockss.org The sp² hybridized nitrogens in the ring are common sites for electrophilic attack and are instrumental in forming hydrogen bonds and coordinating with metal ions. acs.orgwikipedia.org In many multicomponent reactions involving 5-aminotetrazoles, the molecule functions as a 1,3-binucleophile, with both the exocyclic amino group and the adjacent N4 ring nitrogen participating in the reaction. clockss.org

Alkylation of the parent 5-aminotetrazole typically yields a mixture of N1 and N2 substituted isomers, highlighting the nucleophilic character of these positions. mdpi.com In the case of this compound, the N1 position is already occupied by the isopropyl group. The remaining ring nitrogens (N2, N3, and N4) still possess lone pairs and can act as nucleophilic sites. The N4 nitrogen, in particular, is known to be basic. wikipedia.org

While the ring nitrogens are the primary sites of reactivity, the ring carbon (C5) can also be involved in reactions. For 1-substituted tetrazoles lacking a C5 substituent, direct deprotonation at the C5 position can be achieved using exceptionally strong bases like the turbo Grignard reagent (iPrMgCl·LiCl). acs.org This generates a metalated tetrazole intermediate that can subsequently react with various electrophiles. However, for the title compound, the C5 position is substituted with an amino group, which directs reactivity towards the exocyclic group and the ring nitrogens.

Table 1: Nucleophilic and Electrophilic Sites in this compound

| Site | Type | Reactivity | Notes |

| Ring Nitrogens (N2, N3, N4) | Nucleophilic | Act as sites for protonation, alkylation, and coordination with electrophiles. acs.orgwikipedia.orgmdpi.com | The N1 position is blocked by the isopropyl group. |

| Ring Carbon (C5) | Electrophilic | Generally less reactive towards nucleophiles due to the attached amino group. Can be deprotonated in unsubstituted 1-alkyl tetrazoles. acs.org | Reactivity is dominated by the attached amino group. |

| Exocyclic Amino Group (-NH₂) | Nucleophilic | A primary site for derivatization reactions such as acylation and Schiff base formation. researchgate.netajol.info | Possesses basic properties and can be readily protonated. |

Despite the general stability conferred by its aromaticity, the tetrazole ring can undergo cleavage under specific, often energetic, conditions. bohrium.com These reactions are mechanistically distinct and lead to the formation of different molecular scaffolds.

One notable pathway is degradative acylation. When 5-substituted-1H-tetrazoles are treated with acyl halides, they can undergo a ring-opening reaction. beilstein-journals.org This process is believed to proceed through initial acylation at a ring nitrogen, followed by cleavage to form a nitrilimine intermediate, which then cyclizes to yield a 1,3,4-oxadiazole. beilstein-journals.orgacs.org

Photochemical reactions also provide a route to ring cleavage. UV irradiation of 1,5-substituted tetrazoles can induce the extrusion of molecular nitrogen (N₂), leading directly to a singlet imidoylnitrene intermediate. uc.pt This highly reactive species can then rearrange to form more stable products like carbodiimides. The stability of organometallic tetrazole intermediates is also a critical factor; their decomposition often involves the elimination of nitrogen gas to produce a cyanamide, representing a form of ring fragmentation. acs.org

Reactivity of the Exocyclic Amino Group

The exocyclic amino group at the C5 position is a key functional handle that significantly influences the chemical properties and reactivity of this compound. mdpi.com It serves as a primary nucleophilic and basic center. researchgate.netclockss.org

In acidic media, protonation readily occurs. The process of isolating 5-aminotetrazole often involves acidification to a pH below 3 to ensure the molecule is fully protonated, which also aids in purification. google.com Protonation can occur at either the exocyclic amino group or one of the ring nitrogens. The increased nucleophilicity of the deprotonated tetrazole anion is a key feature in many of its synthetic applications. clockss.org

The nucleophilic nature of the exocyclic amino group allows for a variety of derivatization reactions. These modifications are crucial for building more complex molecules, particularly in the field of medicinal chemistry.

A common reaction is the condensation with aldehydes and ketones to form Schiff bases (imines). For instance, 5-aminotetrazole readily reacts with various aromatic aldehydes to produce the corresponding N-(1H-tetrazol-5-yl)methanimine derivatives. ajol.info This reactivity is expected to be preserved in this compound.

Furthermore, the amino group is susceptible to acylation and sulfonylation. These reactions involve the attack of the amino nitrogen on the electrophilic carbonyl or sulfonyl center, respectively, leading to the formation of amides and sulfonamides. Such derivatizations are fundamental in altering the electronic and steric properties of the parent molecule for various applications. researchgate.net

Table 2: Representative Derivatization Reactions of the Exocyclic Amino Group

| Reaction Type | Reagent Example | Product Type | Reference |

| Schiff Base Formation | Aromatic Aldehydes (e.g., Benzaldehyde) | Imine | ajol.info |

| Acylation | Acyl Halides (e.g., Acetyl Chloride) | Amide | researchgate.net |

| Sulfonylation | Sulfonyl Halides (e.g., Tosyl Chloride) | Sulfonamide | researchgate.net |

Influence of the Isopropyl Substituent on Ring Reactivity and Stability

Electronically, the isopropyl group is an electron-donating alkyl group. This inductive effect increases the electron density of the tetrazole ring compared to an unsubstituted or aryl-substituted tetrazole. This can, in turn, enhance the nucleophilicity of the other ring nitrogens. The nature of the substituent is known to affect the aromaticity and stability of the tetrazole ring system. bohrium.com

Sterically, the bulky isopropyl group can shield the adjacent N2 and C5 positions of the tetrazole ring. This steric hindrance can modulate the accessibility of these sites to reagents, potentially influencing reaction rates and regioselectivity. It has been suggested that such steric shielding could also enhance the molecule's resistance to enzymatic degradation in biological systems. The substituent's nature also has a critical impact on the coordination ability of tetrazole-containing ligands. nih.gov

Mechanistic Biological Activity and Molecular Interaction Studies in Vitro and Pre Clinical

Antimicrobial Activity Studies (In Vitro)

Tetrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, with numerous studies evaluating their efficacy against clinically relevant bacterial and fungal strains. nih.govcbijournal.com The structural versatility of the tetrazole ring allows for the synthesis of a wide array of derivatives with potent antimicrobial properties. nih.gov

The antibacterial potential of tetrazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, certain 5-substituted aryl 1H-tetrazole derivatives have shown notable activity against Staphylococcus aureus and Escherichia coli. nih.gov In some cases, a synergistic effect was observed when these compounds were used in combination with trimethoprim, leading to significantly lower Minimum Inhibitory Concentration (MIC) values. nih.gov

Novel benzimidazole-tetrazole derivatives have also been assessed for their antibacterial capabilities against strains such as Staphylococcus aureus and Escherichia coli. ajgreenchem.com Similarly, studies on N-ribofuranosyl tetrazole derivatives revealed their strong antibacterial action against E. coli and S. aureus, with some compounds surpassing the efficacy of conventional antibiotics like chloramphenicol (B1208) and ampicillin. acs.org Furthermore, research into tetrazole-containing azodye derivatives has reported reasonable to excellent antimicrobial activity against Staphylococcus aureus. cbijournal.com Other studies have explored the activity of compounds like 1-(2-(1H-tetrazolo-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas against these common pathogens. zsmu.edu.uazsmu.edu.ua

| Tetrazole Derivative Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 5-substituted aryl 1H-tetrazoles | Staphylococcus aureus, Escherichia coli | Significant antibacterial activity, synergistic effect with trimethoprim. | nih.gov |

| Benzimidazole-tetrazole derivatives | Staphylococcus aureus, Escherichia coli | Evaluated for antibacterial properties. | ajgreenchem.com |

| N-ribofuranosyl tetrazole derivatives | Escherichia coli, Staphylococcus aureus | Strong antibacterial activity, some more effective than chloramphenicol and ampicillin. | acs.org |

| Tetrazole containing azodye derivatives | Staphylococcus aureus | Excellent to reasonable antimicrobial activity. | cbijournal.com |

| 1-(2-(1H-tetrazolo-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas | Staphylococcus aureus, Escherichia coli | Evaluated for antibacterial activity. | zsmu.edu.uazsmu.edu.ua |

The antifungal properties of tetrazole derivatives have been extensively investigated, particularly against Candida albicans, a common opportunistic fungal pathogen. ekb.eg A variety of tetrazole-based compounds have exhibited promising anti-candida activity.

For example, novel benzimidazole-tetrazole derivatives have shown efficacy against C. albicans. ajgreenchem.com Certain synthesized tetrazole derivatives, identified as compounds 1b and 1e in one study, were found to be active against this fungus. nih.govnih.gov The antifungal activity often depends on the specific substitutions on the tetrazole ring system, as seen in S-substituted tetrazolo[1,5-c]quinazoline-(6H)-5-ones(thiones) which were found to be particularly active. zsmu.edu.uazsmu.edu.ua

Screening of various tetrazole derivatives, including those with a pyrrolidine (B122466) moiety, has identified compounds with potent action against C. albicans. nih.govnih.gov However, it is noteworthy that not all tetrazole derivatives display antifungal properties, as some synthesized compounds have shown no activity against Aspergillus fumigatus or Candida albicans. ekb.eg

| Tetrazole Derivative Class | Fungal Species | Observed Activity | Reference |

|---|---|---|---|

| Benzimidazole-tetrazole derivatives | Candida albicans | Showed efficacy against C. albicans. | ajgreenchem.com |

| Tetrazole derivatives (compounds 1b and 1e) | Candida albicans | Active against C. albicans. | nih.govnih.gov |

| S-substituted tetrazolo[1,5-c]quinazoline-(6H)-5-ones(thiones) | Candida albicans | Showed characteristic antifungal activity. | zsmu.edu.uazsmu.edu.ua |

| Tetrazole derivatives with a pyrrolidine moiety | Candida albicans | Demonstrated potent action against C. albicans. | nih.gov |

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial effectiveness. For various tetrazole derivatives, MIC values have been determined against a range of microorganisms.

For instance, certain 5-substituted aryl 1H-tetrazole derivatives exhibited MIC values of 125-250 µg/mL against S. aureus and E. coli. nih.gov When combined with trimethoprim, these values were reduced to a range of 3.91-31.3 µg/mL against S. aureus and 0.24-1.95 µg/mL against E. coli. nih.gov In another study, N-ribofuranosyl tetrazole derivatives showed MICs of 15.06 µM and 13.37 µM against E. coli and S. aureus, respectively. acs.org

Against fungal pathogens, some triazole derivatives have demonstrated MICs ranging from less than 0.063 to 32 µg/mL against Candida albicans species. ekb.eg The MIC values for (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives were also determined, highlighting their interaction with various microbes. mdpi.com

| Tetrazole Derivative Class | Microorganism | MIC Value | Reference |

|---|---|---|---|

| 5-substituted aryl 1H-tetrazoles | S. aureus, E. coli | 125-250 µg/mL | nih.gov |

| 5-substituted aryl 1H-tetrazoles + Trimethoprim | S. aureus | 3.91-31.3 µg/mL | nih.gov |

| 5-substituted aryl 1H-tetrazoles + Trimethoprim | E. coli | 0.24-1.95 µg/mL | nih.gov |

| N-ribofuranosyl tetrazole derivatives | E. coli, S. aureus | 13.37-15.06 µM | acs.org |

| Triazole derivatives | Candida albicans | <0.063 to 32 µg/mL | ekb.eg |

Molecular Docking and Binding Affinity Investigations

To understand the mechanism of action at a molecular level, molecular docking studies have been employed to identify potential biological targets and elucidate the interactions between tetrazole derivatives and these targets.

Molecular docking studies have identified several potential enzyme targets for tetrazole derivatives. A common target for antifungal tetrazoles is the sterol 14-alpha demethylase (CYP51), an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. ajgreenchem.comcumhuriyet.edu.tr Inhibition of this enzyme disrupts the fungal cell membrane integrity.

In bacteria, potential targets include dihydrofolate reductase, an enzyme crucial for DNA synthesis, with studies docking tetrazole derivatives against the enzyme from both Klebsiella pneumoniae (protein 4OR7) and Candida albicans (protein 1AI9). nih.gov Other identified bacterial targets include the DNA polymerase sliding clamp of E. coli (7AZ5) and DNA gyrase and topoisomerase IV of Staphylococcus aureus. nih.govacs.org In C. albicans, serine protease Kex2 has also been suggested as a protein essential for its resistance mechanism. nih.gov

| Tetrazole Derivative Class | Potential Molecular Target | Organism | Reference |

|---|---|---|---|

| Benzimidazole-tetrazole derivatives | 14-α demethylase (CYP51) | Candida species | ajgreenchem.com |

| Tetrazole piperazine (B1678402) derivatives | Sterol 14-alpha demethylase | C. albicans | cumhuriyet.edu.tr |

| N-ribofuranosyl tetrazole derivatives | DNA polymerase (7AZ5) | E. coli | acs.org |

| Tetrazole derivatives (Mannich bases) | Dihydrofolate reductase (4OR7, 1AI9) | K. pneumoniae, C. albicans | nih.gov |

| Tetrazole-based compounds | DNA Topoisomerase IV and Gyrase | Staphylococcus aureus | nih.gov |

| (±)-1-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]propan-2-yl acetate | Serine protease Kex2 | C. albicans | nih.gov |

Molecular docking not only identifies potential targets but also provides insights into the specific interactions between the ligand (tetrazole derivative) and the receptor's active site. These interactions are crucial for the compound's inhibitory activity.

In the case of the sterol 14-alpha demethylase enzyme, key interactions include p-cation interactions between the tetrazole derivative and the heme group within the enzyme's active site. ajgreenchem.comcumhuriyet.edu.tr For a target in E. coli, interactions such as H-acceptor contact with heme and hydrogen bonding with specific amino acid residues like Met207 have been observed. ajgreenchem.com Studies on tetrazole derivatives targeting dihydrofolate reductase have shown that some compounds can exhibit a higher binding affinity (more negative binding energy) than the control compounds, indicating a strong potential for inhibition. nih.gov

These detailed molecular interaction studies are invaluable for the rational design and optimization of new, more potent tetrazole-based antimicrobial agents.

Computational Predictions of Binding Modes

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are crucial tools for predicting how tetrazole derivatives, including 1-(Propan-2-yl)-1h-tetrazol-5-amine, might interact with biological targets at a molecular level. These studies provide insights into the binding affinity and orientation of a ligand within the active site of a protein, guiding the rational design of more potent and selective compounds. nih.govmdpi.com

Molecular docking studies have been performed on a variety of tetrazole derivatives to elucidate their binding modes with different biological targets. For instance, docking studies on novel 1,5-disubstituted tetrazoles have been used to explore their binding within the active sites of bacterial DNA gyrase and topoisomerase IV, suggesting these enzymes as potential targets for their antimicrobial activity. uw.edu.plnih.gov Similarly, docking has been employed to understand the interaction of tetrazole derivatives with the active site of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.govtandfonline.com

In silico studies of pyrazolo[1,2-a]benzo benthamdirect.comresearchgate.netnih.govtetrazin-3-one (PBT) derivatives, which feature a tetrazole-related core, have been used to understand their interaction with DNA and topoisomerase II, revealing that some derivatives may act as DNA intercalating agents. nih.gov Furthermore, computational analyses have been instrumental in understanding the binding of small molecules to the programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy, with some studies focusing on tetrazole-containing structures. mdpi.com The general principle involves the tetrazole ring and its substituents forming hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues in the target's binding pocket. mdpi.com For example, the nitrogen atoms of the tetrazole ring are capable of acting as hydrogen bond acceptors, a common interaction observed in ligand-protein complexes. nih.gov

| Derivative Class/Compound | Target Protein | Predicted Interactions/Findings |

| 1,5-disubstituted tetrazoles | S. aureus Topoisomerase IV & DNA Gyrase | Clear correlation between minimal inhibitory concentrations and affinity towards the enzymes. uw.edu.pl |

| Tetrazole-cyanamide hybrids | Cyclooxygenase-2 (COX-2) | Exploration of binding modes within the enzyme's active site to explain anti-inflammatory activity. nih.govtandfonline.com |

| 5-substituted 1H-tetrazoles | CSNK2A1 receptor | Dimethoxyphenyl derivative showed the lowest binding energy, suggesting potential as an inhibitor. nih.govnih.gov |

| Pyrazolo[1,2-a]benzo benthamdirect.comresearchgate.netnih.govtetrazin-3-ones | DNA Topoisomerase II | Di-chloro substituted derivative identified as most effective in intercalation and inhibition of catalytic activity. nih.gov |

| Biphenyl (B1667301) tetrazoles | Metallo-β-lactamase | The tetrazole moiety interacts directly with a zinc atom in the active site. core.ac.uk |

Structure-Activity Relationship (SAR) Analysis of Tetrazole Derivatives.researchgate.net

The biological activity of tetrazole derivatives is profoundly influenced by the nature and position of substituents on the tetrazole ring. researchgate.net Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural modifications affect the pharmacological profile, guiding the optimization of lead compounds. researchgate.netnih.gov

Correlation of Structural Features with Biological Activity

The tetrazole ring itself is a key pharmacophore, often considered a bioisostere of the carboxylic acid group. nih.govbenthamdirect.com This substitution can enhance metabolic stability and improve pharmacokinetic properties due to the similar pKa values and planar structure. nih.govnih.gov The biological profile of tetrazole compounds is largely dictated by the substituents at the N1 (or N2) and C5 positions.

Substitution at the N1 position: The nature of the substituent at the N1 position, such as the propan-2-yl (isopropyl) group in this compound, is critical. The isopropyl group introduces lipophilicity and steric bulk, which can influence bioavailability and interaction with the target protein. In studies of tetrazole urea (B33335) herbicides, the nature of the N1-phenyl substituent was found to be a key determinant of activity. acs.org For antimicrobial 1,5-disubstituted tetrazoles, derivatives with substituents like a (furan-2-yl)methyl group at the N1 position have shown promising activity. researchgate.net

Substitution at the C5 position: The amine group at the C5 position is a crucial feature, capable of acting as a hydrogen bond donor. In many biologically active tetrazoles, this position is linked to various other moieties. For example, in a series of anti-inflammatory compounds, 1,5-diaryl-substituted tetrazoles were synthesized and evaluated, showing that the nature of the aryl group at C5 significantly impacted COX-2 inhibition. nih.gov In another study, linking the C5 position to a thio-substituent which was further derivatized led to compounds with effective antibacterial and antifungal activities. nih.gov

Combined Influence: The interplay between substituents at different positions is fundamental. For instance, in a series of pyrazoline derivatives connected to a tetrazole ring, the combined effect of substitutions on the pyrazoline and tetrazole moieties resulted in potent antiprotozoal activity. nih.gov SAR studies on antimicrobial tetrazoles revealed that specific combinations of substituents, such as a 3-chloro-4-methylphenyl group at N1 and a furan-2-ylmethylamino group at C5, yielded high potency against certain bacterial strains. researchgate.net

| Compound Series | Key Structural Feature | Observed Biological Activity |

| 1,5-Diaryl-substituted tetrazoles | Nature of aryl groups at N1 and C5 | Potent and selective COX-2 inhibition. nih.gov |

| 5-Thio-substituted tetrazoles | Various groups attached to the C5-sulfur | Moderate to effective antibacterial and antifungal activities. nih.gov |

| Tetrazole-bearing pyrazolines | Substituents on the pyrazoline ring | Potent growth inhibition of Entamoeba histolytica. nih.gov |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Substitution on the N1-phenyl ring | Significant antimicrobial activity, particularly against S. epidermidis. researchgate.net |

Design Principles for Enhanced Biological Potency

Several key principles have emerged from the study of tetrazole derivatives to enhance their biological potency:

Bioisosteric Replacement: The most prominent design principle is the use of the tetrazole ring as a non-classical bioisostere for a carboxylic acid group. imperfectpharmacy.in This strategy is employed to improve metabolic stability, increase lipophilicity, and enhance membrane permeability while maintaining the necessary acidic character to interact with biological targets. nih.gov

Molecular Hybridization: Combining the tetrazole pharmacophore with other known biologically active scaffolds is a common strategy to create hybrid molecules with potentially synergistic or enhanced activity. mdpi.com This approach has been used to develop tetrazole-containing pyrazolines, chalcones, and pyridine (B92270) derivatives with significant anti-inflammatory, antimicrobial, or anticancer effects. nih.govmdpi.comisfcppharmaspire.com

Modulation of Physicochemical Properties: The introduction of specific functional groups is used to fine-tune properties like solubility, lipophilicity, and electronic distribution. For example, the addition of electron-withdrawing or electron-donating groups to aryl substituents can modulate the pKa of the tetrazole ring and its binding affinity. nih.gov The isopropyl group in this compound, for instance, increases lipophilicity compared to smaller alkyl groups.

Structure-Based Design: Utilizing computational docking and the crystal structures of target enzymes allows for the rational design of inhibitors that fit optimally into the active site. mdpi.comcore.ac.uk This approach was used to develop potent biphenyl tetrazole inhibitors of metallo-β-lactamase, where the tetrazole moiety was positioned to chelate a key zinc ion in the enzyme's active site. core.ac.uk

Investigations into Specific Biochemical Pathways (e.g., Enzyme Inhibition).researchgate.net

Research into tetrazole derivatives has identified their ability to modulate various biochemical pathways, often through the direct inhibition of specific enzymes. researchgate.net The unique electronic and steric properties of the tetrazole ring enable it to interact effectively with the active sites of numerous enzymes. researchgate.net

In Vitro Enzyme Assays

The inhibitory potential of tetrazole derivatives has been quantified against several enzymes using in vitro assays:

Cyclooxygenase (COX) Inhibition: A series of novel tetrazole and cyanamide (B42294) derivatives were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. Some compounds showed potent COX-2 inhibitory activity, with IC50 values comparable to the standard drug celecoxib, indicating their potential as anti-inflammatory agents. nih.govtandfonline.com

Tyrosinase Inhibition: 5-substituted-1H-tetrazole derivatives were synthesized and tested for their inhibitory activity against mushroom tyrosinase. All tested derivatives showed effectiveness, with the most potent compound, 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, exhibiting an IC50 value of 45 µM. ias.ac.in

Caspase-1 Inhibition: Through rational design, 1,5-disubstituted α-amino tetrazole derivatives were developed as non-covalent inhibitors of caspase-1, an enzyme central to the inflammasome pathway. These compounds were shown to inhibit IL-1β release in activated macrophages in the low micromolar range. nih.gov

Protein Arginine Deiminase (PAD) Inhibition: Tetrazole analogs of Cl-amidine were designed as inhibitors of PADs, enzymes involved in autoimmune diseases and cancer. These analogs proved to be highly potent and showed selectivity towards specific PAD isozymes. nih.gov

Topoisomerase Inhibition: Certain 1,5-disubstituted tetrazole derivatives have demonstrated inhibitory activity against bacterial DNA gyrase and topoisomerase IV from S. aureus, suggesting a mechanism for their antimicrobial effects. uw.edu.plnih.gov

| Compound Class | Enzyme Target | IC50 / Activity Data |

| 1,5-Diaryl-substituted tetrazoles | COX-1 / COX-2 | IC50 values ranged from 0.42 to 8.1 µM for COX-1 and 2.0 to 200 µM for COX-2. nih.gov |

| 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | Mushroom Tyrosinase | IC50 = 45 µM. ias.ac.in |

| 1,5-disubstituted α-amino tetrazoles | Caspase-1 | Inhibition of IL-1β production with IC50 values in the low µM range (e.g., 50.06 µM for compound 5ae). nih.gov |

| Biphenyl tetrazole tert-butyl Cl-amidine | Protein Arginine Deiminase 4 (PAD4) | Potent inhibition and enhanced cell killing in PAD4-expressing cells. nih.gov |

| 1,5-disubstituted tetrazole derivatives | S. aureus Topoisomerase IV & DNA Gyrase | Compounds 10 and 11 showed clear inhibition of enzyme decatenation and supercoiling activity. uw.edu.pl |

Mechanistic Insights into Enzyme-Inhibitor Interactions

The mechanisms by which tetrazole derivatives inhibit enzymes often involve specific, targeted interactions within the enzyme's active site:

Competitive Inhibition and Metal Chelation: In the case of metallo-β-lactamase from Bacteroides fragilis, biphenyl tetrazoles act as potent competitive inhibitors. X-ray crystallography revealed that the tetrazole moiety of the inhibitor directly interacts with one of the two zinc atoms in the active site, displacing a water molecule and disrupting the catalytic mechanism. core.ac.uk

Active Site Binding: For COX-2, docking studies suggest that tetrazole derivatives bind within the active site, forming interactions with key residues that are crucial for the enzyme's cyclooxygenase activity. tandfonline.com The tetrazole ring, acting as a bioisostere, mimics the binding of the natural substrate, arachidonic acid.

Interference with Substrate/Cofactor Binding: The inhibition of bacterial topoisomerases by 1,5-disubstituted tetrazoles is believed to occur by interfering with enzyme-ATP interactions, which are necessary for the enzyme's catalytic cycle of DNA cleavage and re-ligation. uw.edu.pl Docking studies support the binding of these inhibitors in the ATP-binding pocket of the enzymes. nih.gov

Allosteric Modulation: While many tetrazoles act at the active site, some compounds can exert their effects through allosteric mechanisms. For example, studies on excitatory amino acid transporters (EAATs) have shown that some tetrazole-containing compounds act as positive allosteric modulators, enhancing the transporter's function without directly interacting with the substrate binding site. nih.gov

Applications in Materials Science and Coordination Chemistry

Coordination Chemistry of 1-(Propan-2-yl)-1H-tetrazol-5-amine

The coordination chemistry of tetrazole-based ligands is a rich and expanding area of research. These compounds are known to be versatile building blocks for creating multidimensional metal-organic frameworks (MOFs). nih.govresearchgate.net The coordination behavior of this compound is predicated on the Lewis basicity of the nitrogen atoms in the tetrazole ring and the amino group.

This compound possesses multiple potential coordination sites, qualifying it as a multidentate ligand. The tetrazole ring itself contains four nitrogen atoms, and the exocyclic amino group provides an additional donor site. semanticscholar.orgnist.gov This allows the ligand to bind to one or more metal centers in various ways, including monodentate, bidentate, and bridging fashions.